![molecular formula C12H13ClF3N3O B2614974 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide CAS No. 2061248-92-6](/img/structure/B2614974.png)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis pathway for “N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide” involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylpiperidine-3-carboxylic acid followed by N-methylation of the resulting carboxamide .Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibition
Compounds structurally related to N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide have been studied for their potential as glycine transporter 1 inhibitors. These inhibitors are of interest due to their implications in central nervous system disorders. For instance, Yamamoto et al. (2016) explored the identification of a potent and orally available GlyT1 inhibitor, emphasizing the importance of optimizing drug-likeness guidelines for central nervous system applications (Yamamoto et al., 2016).
Antagonistic Activities on CB1 Cannabinoid Receptor
The molecule shares similarity with antagonists targeting the CB1 cannabinoid receptor, indicative of potential therapeutic applications in managing conditions like obesity, addiction, and pain. Research by Shim et al. (2002) into the molecular interaction of a structurally related antagonist highlights the critical role of specific molecular conformations for receptor binding and antagonist activity (Shim et al., 2002).
Rho Kinase Inhibition for CNS Disorders
Another area of application is in the synthesis of novel Rho kinase inhibitors, where related structures are under investigation for treating central nervous system disorders. A scalable and facile synthetic process has been developed for derivatives showing promise as Rho kinase inhibitors, underscoring their potential in medical therapy (Wei et al., 2016) (Wei et al., 2016).
Inhibition of Soluble Epoxide Hydrolase
Compounds in this chemical space have also been identified as inhibitors of soluble epoxide hydrolase, contributing to research in cardiovascular diseases and inflammation. For example, Thalji et al. (2013) discussed the discovery of piperidine-4-carboxamide derivatives as soluble epoxide hydrolase inhibitors, demonstrating their utility in disease models through robust serum biomarker effects (Thalji et al., 2013).
Anticancer and Antibacterial Applications
Further, related structures have been evaluated for their antibacterial and anticancer properties, indicating a wide spectrum of potential therapeutic applications. Bondock et al. (2015) explored the synthesis, antibacterial, and anticancer evaluation of new 2-chloro-3-hetarylquinolines, demonstrating significant activity against various bacterial strains and tumor cell lines (Bondock & Gieman, 2015).
Eigenschaften
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-9-6-8(12(14,15)16)7-17-10(9)18-11(20)19-4-2-1-3-5-19/h6-7H,1-5H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLLBDJTFUDALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

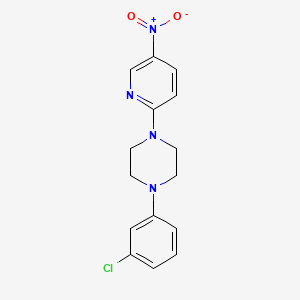

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)


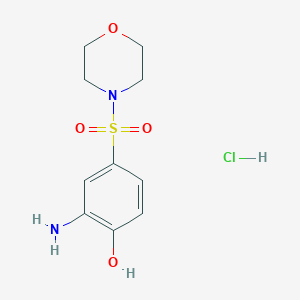
![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)
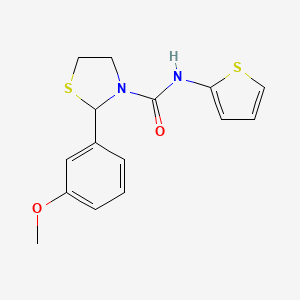
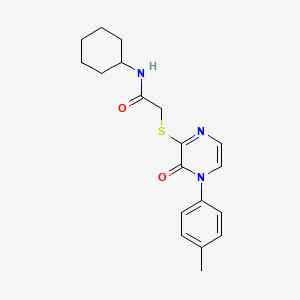
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)
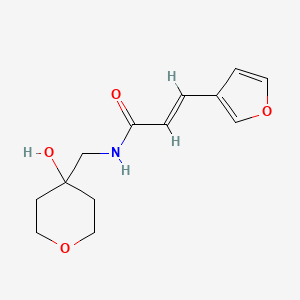
![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)
![N-methyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2614913.png)
